N'-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1,4-dioxaspiro[44]non-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with N,N-dimethylpropane-1,3-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-N-ethyl-N-methylethanaminium
- N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide
- 1,6-dioxaspiro[4.4]nonane and its dimethyl and diethyl homologs
Uniqueness
N’-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields .
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H26N2O2/c1-15(2)9-5-8-14-10-12-11-16-13(17-12)6-3-4-7-13/h12,14H,3-11H2,1-2H3 |
InChI Key |
OPZKYVKFRACHIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1COC2(O1)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.